Jaspamide, also known as jasplakinolide, is a naturally occurring cyclodepsipeptide first isolated from marine sponges in 1986. This compound is characterized by its complex structure, which includes a macrolactam linked to a tripeptide unit and a polypropionate segment containing multiple chiral centers. The unique composition of jaspamide, which includes both common and rare amino acids, contributes to its significant biological activities, particularly its ability to disrupt microfilament dynamics in cells.
Jaspamide is derived from marine organisms, specifically from sponges such as Jaspis splendens and Auletta spp.. It belongs to the class of compounds known as depsipeptides, which are characterized by the presence of both peptide and ester linkages in their structure. Jaspamide is classified under the broader category of natural products with notable pharmacological properties, including cytotoxicity against various cancer cell lines.
The synthesis of jaspamide has been achieved through various methods, primarily focusing on total synthesis strategies that leverage key chemical reactions. Notable approaches include:
These methods have been refined over time to improve yields and simplify the synthetic routes, allowing for the production of various analogs for biological evaluation .
The molecular formula of jaspamide is , indicating a complex arrangement of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The compound features:
The structural elucidation has been supported by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Jaspamide undergoes several chemical reactions that are crucial for its biological activity:
The compound's reactivity is influenced by its unique structural features, allowing it to interact with various biological targets effectively.
The mechanism of action for jaspamide primarily involves its interaction with actin filaments. Jaspamide stabilizes actin filaments and prevents their depolymerization, leading to altered cellular morphology and impaired cell division. This mechanism has been studied extensively in cancer cell lines, where jaspamide demonstrates significant cytotoxicity . The binding affinity and specific interactions with actin have been quantified in various studies, providing insight into its potential therapeutic applications.
Jaspamide exhibits several notable physical and chemical properties:
These properties are critical for understanding how jaspamide behaves in biological systems and during synthesis .
Jaspamide has garnered attention for its potential applications in drug discovery due to its potent biological activities. Key applications include:
Jaspamide L belongs to a class of bioactive cyclodepsipeptides primarily biosynthesized by marine sponges of the genus Jaspis, particularly Jaspis splendens. These organisms employ complex enzymatic machinery to assemble cyclodepsipeptides through nonribosomal peptide synthetase (NRPS) pathways integrated with polyketide synthase (PKS) elements [1] [6]. The biosynthesis initiates with the activation and condensation of amino acid precursors—specifically, β-tyrosine, alanine, and a brominated tryptophan derivative—forming the characteristic depsipeptide backbone. The macrocyclization event, catalyzed by a thioesterase (TE) domain, generates the 19-membered macrolactone ring that defines jaspamide's scaffold [5] [10].
The biosynthetic pathway exhibits notable adaptations to marine environments, including halogenation enzymes for bromine incorporation at specific tryptophan positions. This process likely involves flavin-dependent halogenases that regioselectively brominate the indole ring during chain assembly [6] [10]. The stereochemical configuration of Jaspamide L is rigorously controlled by epimerization domains within the NRPS machinery, ensuring the formation of the D-configured alanine residue critical for bioactivity [1] [5].
Table 1: Key Enzymatic Domains in Cyclodepsipeptide Biosynthesis
Domain Type | Function | Specificity in Jaspamide L |
---|---|---|
Adenylation (A) | Activates amino acid substrates | Selects β-tyrosine, Ala, bromo-Trp |
Condensation (C) | Forms peptide bonds | Links amino acid monomers |
Epimerization (E) | Converts L- to D-amino acids | Generates D-alanine residue |
Thioesterase (TE) | Macrocyclization/release | Catalyzes lactonization |
Halogenase (Halo) | Bromine incorporation | Regioselective tryptophan modification |
The structural complexity of Jaspamide L arises from a hybrid PKS-NRPS biosynthetic system characterized by intermodular communication and intermediate channeling. This megasynthetase organizes catalytic domains into discrete modules, each responsible for specific elongation and modification steps [7]. The PKS portion incorporates acetate and propionate units through iterative module usage, generating the hydrophobic polyketide segment that forms part of the macrolactone ring [1] [5]. Notably, the ketosynthase (KS) domains exhibit substrate flexibility, accommodating both malonyl and methylmalonyl extender units, as evidenced by methyl substituents at C-16 and C-17 in the polyketide chain [5].
A distinctive feature of this system is the trans-acyltransferase (trans-AT) mechanism, where a standalone acyltransferase loads malonyl-CoA onto carrier proteins across multiple modules, deviating from canonical cis-AT PKS systems [1] [7]. Ketoreductase (KR) domains within the PKS modules control stereochemistry at hydroxyl-bearing carbons, establishing the (2S,6R,10R) configuration observed in the polypropionate fragment [5]. The NRPS modules incorporate amino acids through a canonical adenylation-thiolation-condensation sequence, with the brominated tryptophan activated by a specialized adenylation domain recognizing halogenated substrates [6].
Table 2: Modular Organization of Jaspamide L Hybrid PKS-NRPS System
Module | Domain Composition | Function | Product Modification |
---|---|---|---|
PKS Module 1 | KS-AT-KR-ACP | Chain initiation | β-Hydroxyacyl intermediate |
PKS Module 2 | KS-DH-ER-KR-ACP | Polyketide extension | Dehydrated enoyl intermediate |
NRPS Module 1 | A-PCP-C | Bromotryptophan incorporation | Amide bond formation |
NRPS Module 2 | A-PCP-E-C | Alanine addition/epimerization | D-Ala formation |
Terminal Module | C-A-PCP-TE | β-Tyrosine addition + cyclization | Macrocyclization |
Protein-protein docking domains facilitate the transfer of intermediates between NRPS and PKS components, ensuring efficient biosynthesis without intermediate dissociation [7]. The C-terminal thioesterase domain catalyzes the final macrocyclization through nucleophilic attack by the β-tyrosine hydroxyl group on the enzyme-bound thioester, forming the ester linkage characteristic of depsipeptides [1] [10].
Jaspamide L shares a conserved 19-membered macrocyclic scaffold with other jasplakinolides but exhibits distinct structural variations that influence its biological activity. Unlike jasplakinolide (jaspamide), which contains a monobrominated tryptophan at C-2, Jaspamide L features a dibrominated indole system, as evidenced by mass spectral data showing characteristic isotope patterns for two bromine atoms (m/z 787.1, 789.1, 791.1 [M+H]⁺ in 1:2:1 ratio) [6] [10]. This modification enhances the compound's hydrophobic character, potentially strengthening its interaction with the F-actin binding pocket [5] [8].
Comparative NMR analysis reveals that Jaspamide L maintains the conserved (2S,6R,10R) stereochemistry in the polyketide region but differs from jasplakinolide E through the absence of a 13-hydroxyl group [1] [5]. This structural feature aligns it more closely with jasplakinolide B, though the latter contains a modified β-tyrosine residue. Crucially, Jaspamide L retains the D-alanine configuration essential for microfilament-disrupting activity, as confirmed by ROESY correlations between Me-16 and Me-34 [6] [10].
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